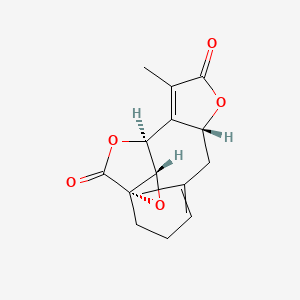
Linderanine C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Linderanine C is primarily isolated from natural sources, specifically the roots of Lindera aggregata . The extraction process involves the use of solvents to separate the compound from the plant material. There is limited information available on the synthetic routes for this compound, as it is mainly obtained through natural extraction methods .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from the roots of Lindera aggregata. The process includes harvesting the plant roots, drying them, and then using solvents to extract the compound. The extracted compound is then purified using various chromatographic techniques to obtain this compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Linderanine C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxidized sesquiterpenoid derivatives .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Linderanine C exerts its effects by inhibiting the MAPK signaling pathway, which plays a crucial role in the regulation of inflammatory responses . The compound has been shown to inhibit the expression of the M1 cell marker CD86 in macrophages, reduce the production of inflammatory mediators such as interleukin-6 and tumor necrosis factor-alpha, and improve inflammation-mediated intestinal epithelial cell injury .
Vergleich Mit ähnlichen Verbindungen
Linderanine C is unique among sesquiterpenoids due to its specific biological activities and chemical structure. Similar compounds include other sesquiterpenoids isolated from the Lauraceae family, such as:
- Linderanine A
- Linderanine B
- Linderanine D
- Linderanine E
These compounds share similar structural features but differ in their specific biological activities and chemical reactivity .
Eigenschaften
Molekularformel |
C15H16O5 |
|---|---|
Molekulargewicht |
276.28 g/mol |
IUPAC-Name |
(1S,7R,12S,13S)-5,10-dimethyl-8,14,16-trioxatetracyclo[10.2.2.01,13.07,11]hexadeca-4,10-diene-9,15-dione |
InChI |
InChI=1S/C15H16O5/c1-7-4-3-5-15-12(20-15)11(19-14(15)17)10-8(2)13(16)18-9(10)6-7/h4,9,11-12H,3,5-6H2,1-2H3/t9-,11+,12+,15+/m1/s1 |
InChI-Schlüssel |
CVZMILBWBVELOQ-ZFVXVEAMSA-N |
Isomerische SMILES |
CC1=CCC[C@@]23[C@@H](O2)[C@H](C4=C(C(=O)O[C@@H]4C1)C)OC3=O |
Kanonische SMILES |
CC1=CCCC23C(O2)C(C4=C(C(=O)OC4C1)C)OC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-4-[3-[(1-benzyltriazol-4-yl)methoxy]phenyl]-5-oxo-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B12377822.png)
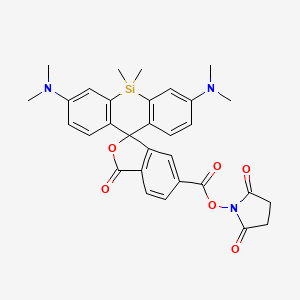
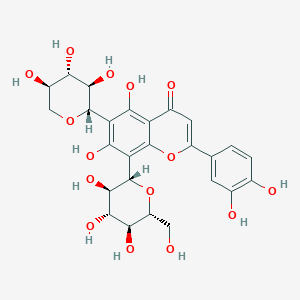
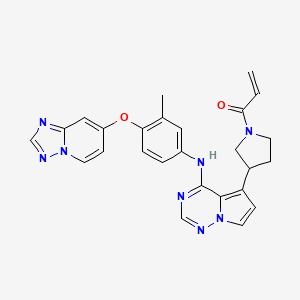
![N-(5-aminopentyl)acetamide;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B12377854.png)
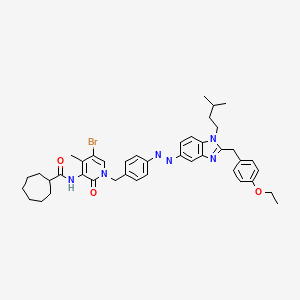
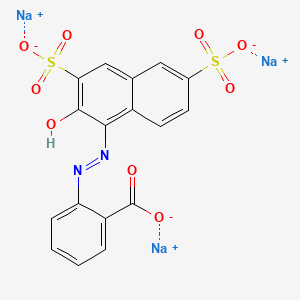
![6-Chloro-5-fluoro-2,3-dihydro-[1,2]oxazolo[5,4-b]pyridin-3-amine](/img/structure/B12377881.png)

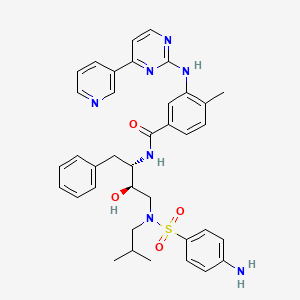

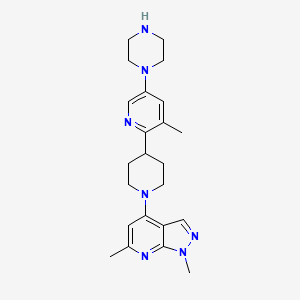

![sodium;4-[4-[(2-hydroxy-5-methyl-3-nitrophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate](/img/structure/B12377907.png)
